methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate
Description
Methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a heterocyclic compound featuring:
- A 1,2,4-triazolo[4,3-a]pyridine core fused with a sulfonamide group.
- A 3-fluorophenyl substituent attached via the sulfonamide nitrogen.
- A furan-2-carboxylate methyl ester linked through a methylene bridge.
The fluorine atom enhances electronegativity and metabolic stability, while the ester group modulates lipophilicity .
Properties
IUPAC Name |
methyl 5-[[3-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O5S/c1-28-19(25)17-7-5-15(29-17)10-24(14-4-2-3-13(20)9-14)30(26,27)16-6-8-18-22-21-12-23(18)11-16/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIXZLCDAASYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the fluorophenyl group and the furan carboxylate moiety. Common synthetic methods include:
Cyclization Reactions: Formation of the triazolopyridine core through cyclization of appropriate precursors.
Sulfonation: Introduction of the sulfonamide group under controlled conditions.
Esterification: Formation of the furan carboxylate ester using standard esterification techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Triazolo-Pyridine vs. Triazolo-Pyrimidine
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) (): Replaces the triazolo-pyridine core with triazolo-pyrimidine. Substituents: 2,6-difluorophenyl (vs. 3-fluorophenyl in the target compound). The 2,6-difluorophenyl group introduces steric hindrance, reducing rotational freedom compared to the 3-fluorophenyl group .
(b) Triazolo-Pyridazine Derivatives
- N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide (): Core: Triazolo[4,3-b]pyridazine (vs. triazolo[4,3-a]pyridine). Substituents: Ethyl-furan carboxamide linkage (vs. methyl-furan ester). The carboxamide group (vs. ester) reduces lipophilicity, altering membrane permeability .
Functional Group Modifications
(a) Ester vs. Carboxamide
- 3-({[(5-Chloro-2-Methylphenyl)Carbamoyl]Methyl}Sulfanyl)-N-(3-Fluorophenyl)-[1,2,4]Triazolo[4,3-a]Pyridine-6-Carboxamide (): Replaces the furan-2-carboxylate methyl ester with a carboxamide group. Substituents: 5-chloro-2-methylphenyl (vs. unsubstituted furan).
(b) Sulfonamide Linkage Variations
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) (): Uses a benzamide-urea scaffold (vs. triazolo-sulfonamide). Key Difference: The urea moiety enables stronger hydrogen bonding with chitin synthase (insecticidal target), whereas the triazolo-sulfonamide in the target compound may favor kinase or enzyme inhibition .
Key Observations :
- The target compound’s methyl ester increases logP (2.8) compared to carboxamide analogs (1.5–2.1), favoring blood-brain barrier penetration or herbicidal uptake.
- 3-Fluorophenyl vs.
- Triazolo-pyridazine () introduces additional polarity, which may reduce off-target interactions compared to triazolo-pyridine .
Research Findings and Implications
- Structural Similarity vs. Activity: While core triazolo-heterocycles are conserved across analogs (), minor changes (e.g., pyridine → pyrimidine, ester → carboxamide) significantly alter target selectivity and potency. For example, Flumetsulam’s pyrimidine core enhances herbicidal activity, whereas the target compound’s ester group may optimize agrochemical persistence .
- Synthetic Accessibility : Sulfonamide-linked triazolo-pyridines (e.g., ) are often synthesized via nucleophilic substitution, whereas pyridazine derivatives () require more complex cyclization steps .
Biological Activity
Methyl 5-{[N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 430.4 g/mol. Its structure includes a furan ring and a sulfonamide group attached to a triazolopyridine scaffold, which is known for diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅FN₄O₅S |
| Molecular Weight | 430.4 g/mol |
| CAS Number | 1251605-07-8 |
Antimalarial Activity
Recent studies have highlighted the potential of triazolopyridine derivatives in antimalarial drug discovery. The sulfonamide fragment in these compounds has been linked to significant activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated that certain derivatives exhibited IC50 values as low as 2.24 μM, indicating potent antimalarial effects .
Antibacterial and Antifungal Properties
Triazolopyridine compounds are also recognized for their antibacterial and antifungal activities. The presence of the sulfonamide group enhances their interaction with bacterial enzymes, making them viable candidates for developing new antibiotics . For example, compounds with similar scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of triazolopyridine derivatives has been explored, with some studies indicating that these compounds can inhibit inflammatory pathways mediated by cytokines . This suggests a broader therapeutic application in treating inflammatory diseases.
Case Studies and Research Findings
- Antimalarial Screening : A library of compounds including triazolopyridines was screened using virtual docking against falcipain-2, a crucial enzyme in the malaria parasite's lifecycle. Several hits were synthesized and tested for their antimalarial activity, confirming the effectiveness of this class of compounds .
- Cytotoxicity Studies : In vitro cytotoxicity assays against various cancer cell lines have shown promising results for similar triazolopyridine compounds, leading to further investigation into their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : SAR studies have identified key structural features necessary for biological activity. For instance, modifications on the phenyl ring significantly influence both antibacterial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
